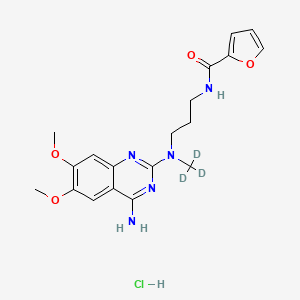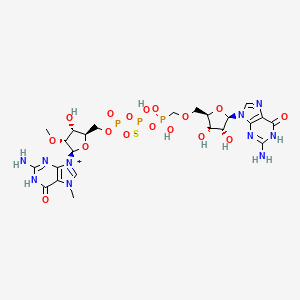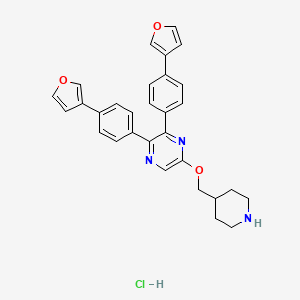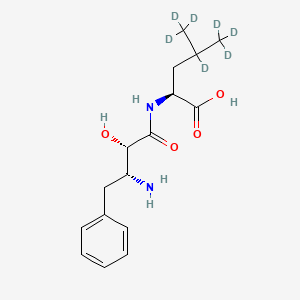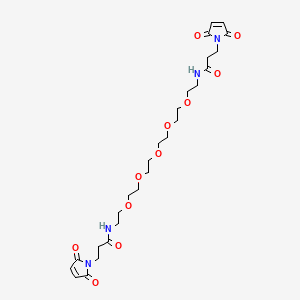
Bis-Mal-PEG5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG5 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to polyethylene glycol chains. The typical synthetic route involves the reaction of maleimide with polyethylene glycol under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to ensure high purity and consistency. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-Mal-PEG5 primarily undergoes substitution reactions, where the maleimide groups react with thiol groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiol-containing compounds and buffers that maintain a neutral pH. The reaction conditions typically involve temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound are thioether-linked conjugates, which are stable and can be used in various applications, including drug delivery and protein modification .
Applications De Recherche Scientifique
Bis-Mal-PEG5 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in bioconjugation techniques to modify proteins and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
Bis-Mal-PEG5 exerts its effects by forming stable thioether linkages with thiol groups on target molecules. This mechanism involves the maleimide groups reacting with thiol groups to form covalent bonds, which are highly stable and resistant to hydrolysis. The molecular targets include proteins and other biomolecules with accessible thiol groups, and the pathways involved include the ubiquitin-proteasome system for protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-NHS-PEG5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines.
BS(PEG)5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines in proteins and other molecules .
Uniqueness
Bis-Mal-PEG5 is unique due to its specific reactivity with thiol groups, which allows for the formation of stable thioether linkages. This specificity makes it highly suitable for applications requiring precise and stable bioconjugation, such as the synthesis of PROTACs and the modification of proteins for therapeutic purposes .
Propriétés
Formule moléculaire |
C26H38N4O11 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32) |
Clé InChI |
WZWKCNBSIHNWJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


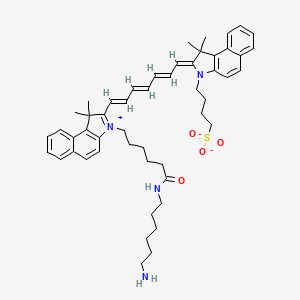

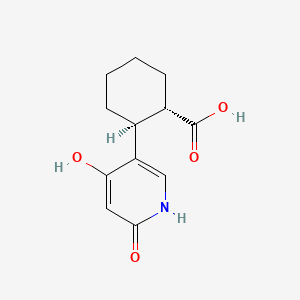
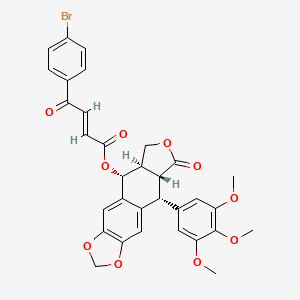
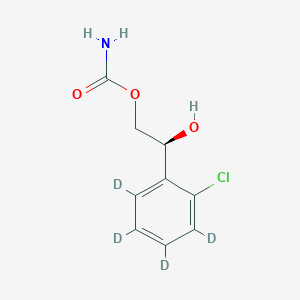
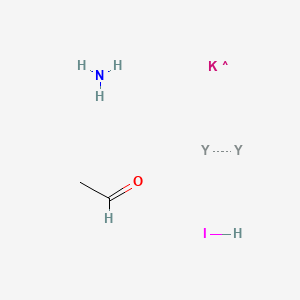
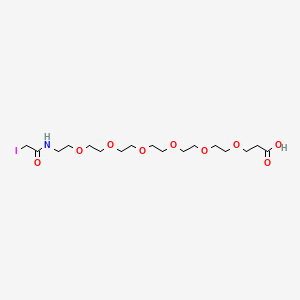
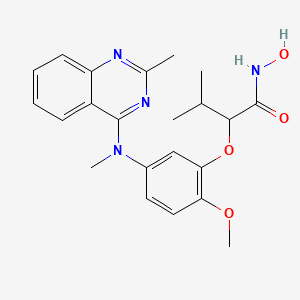
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
